molecular formula C14H19N5O B12173395 2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide

Cat. No.: B12173395
M. Wt: 273.33 g/mol
InChI Key: WRIQDMAKVSDRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isobutylbenzaldehyde and 5-aminotetrazole.

    Formation of Intermediate: The aldehyde group of 4-isobutylbenzaldehyde is first converted to a corresponding amine through reductive amination.

    Tetrazole Formation: The amine is then reacted with 5-aminotetrazole under suitable conditions to form the tetrazole ring.

    Final Coupling: The final step involves coupling the tetrazole intermediate with a propanamide derivative to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is explored for its use in materials science, particularly in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors through non-covalent interactions. This binding can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide can be compared with other tetrazole derivatives, such as:

    4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid: Known for its use in medicinal chemistry.

    Olmesartan: A tetrazole derivative used as an antihypertensive agent.

    Losartan: Another tetrazole-based drug used to treat high blood pressure.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide

InChI

InChI=1S/C14H19N5O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(20)15-14-16-18-19-17-14/h4-7,9-10H,8H2,1-3H3,(H2,15,16,17,18,19,20)

InChI Key

WRIQDMAKVSDRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.